molecular formula C8H10O B14740002 2-Methyl-5-(prop-1-en-1-yl)furan CAS No. 5555-95-3

2-Methyl-5-(prop-1-en-1-yl)furan

Cat. No.: B14740002
CAS No.: 5555-95-3
M. Wt: 122.16 g/mol
InChI Key: QXSXKNKKQRKGJB-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-1-en-1-yl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-1-en-1-yl)furan can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with propylene in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also gaining traction in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(prop-1-en-1-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted furans.

Scientific Research Applications

2-Methyl-5-(prop-1-en-1-yl)furan has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(prop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran
  • Anhydrolinalool oxide
  • Linalool oxide II

Uniqueness

2-Methyl-5-(prop-1-en-1-yl)furan is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

5555-95-3

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-methyl-5-prop-1-enylfuran

InChI

InChI=1S/C8H10O/c1-3-4-8-6-5-7(2)9-8/h3-6H,1-2H3

InChI Key

QXSXKNKKQRKGJB-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(O1)C

Origin of Product

United States

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